molecular formula C14H14ClN3O2 B2396530 1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170488-94-4

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2396530
CAS RN: 1170488-94-4
M. Wt: 291.74
InChI Key: VTVWXQWXRJZVJF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMPO and is a pyrrolidinone derivative. CMPO is a white crystalline powder that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of CMPO is based on its ability to form complexes with metal ions. CMPO has a high affinity for actinides and lanthanides, and it forms stable complexes with these ions. This property makes it an excellent extractant for the separation of these ions from nuclear waste.
Biochemical and physiological effects:
CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that CMPO can cause DNA damage in cells. Further research is needed to understand the potential health effects of CMPO.

Advantages And Limitations For Lab Experiments

One of the primary advantages of CMPO is its high selectivity and stability in extracting actinides and lanthanides. However, CMPO has some limitations, such as its low solubility in water, which can limit its use in some applications.

Future Directions

There are several potential future directions for research on CMPO. One area of research could be the development of new synthesis methods for CMPO that are more efficient and cost-effective. Another area of research could be the study of the potential health effects of CMPO and its derivatives. Additionally, there is a need for further research on the potential applications of CMPO in other fields, such as catalysis and material science.

Synthesis Methods

The synthesis of CMPO is a multistep process that involves the reaction of 2-chloro-4-methylphenyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting intermediate is then reacted with pyrrolidin-2-one to yield CMPO.

Scientific Research Applications

CMPO has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an extractant for the separation of actinides and lanthanides from nuclear waste. CMPO has shown excellent selectivity and stability in these applications.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8-3-4-12(11(15)5-8)18-7-10(6-13(18)19)14-16-9(2)17-20-14/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVWXQWXRJZVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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